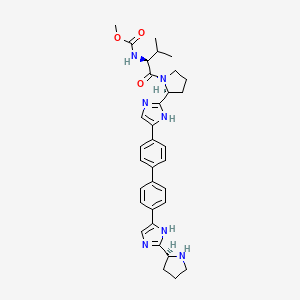

Methoxy Montelukast

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methoxy Montelukast, also known as Montelukast, is a medication primarily used for the treatment of asthma . It is commercially available mainly in its sodium salt form .

Synthesis Analysis

Montelukast sodium and its metal complexes have been synthesized and characterized in various studies . The synthesis procedure of montelukast sodium metal complexes was carried out using a hot solution of 70% methanol for both montelukast sodium and hydrated inorganic metal salt .Molecular Structure Analysis

Montelukast sodium is the orally bioavailable monosodium salt of montelukast with IUPAC name, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl) ethenyl]phenyl-3-[2-(1-hydroxy-1- methylethyl) phenyl] propyl thio]methyl]cyclo propane acetic acid monosodium salt . It has a molecular formula of C35H35ClNNaO3S and a molecular weight of 608.18 g/mol .Chemical Reactions Analysis

Montelukast sodium complexes have been proposed to have octahedral geometry for Chromium, Iron, Nickel, Copper, Zinc, Cadmium, and Mercury, while Manganese and Cobalt complexes were with tetrahedral geometry . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .Physical and Chemical Properties Analysis

Montelukast, both in the neutral and the salt form, is sensitive to light, temperature, humidity, and oxidation . It is white to off-white in color, hygroscopic (darkens on exposure to light), found in powder form, optically active, freely soluble in ethanol, methanol, water, and practically insoluble in acetonitrile .Mechanism of Action

Safety and Hazards

The UK Medicines and Healthcare Products Regulatory Agency (MHRA) is investigating the risks associated with montelukast, which is used to treat asthma and allergic rhinitis, after concerns over neuropsychiatric reactions to the drug . Montelukast is associated with a risk of neuropsychiatric adverse reactions . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Currently, montelukast is commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Properties

CAS No. |

1351973-25-5 |

|---|---|

Molecular Formula |

C₃₆H₃₈ClNO₃S |

Molecular Weight |

600.21 |

Synonyms |

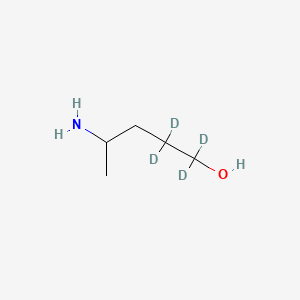

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)